Benzyl trans-3-hydroxymethylcyclohexylcarbamate
Description
Benzyl trans-3-hydroxymethylcyclohexylcarbamate is a carbamate derivative featuring a cyclohexane ring substituted with a hydroxymethyl group at the trans-3 position and a benzyl carbamate moiety. Its carbamate group enhances stability and modulates bioavailability, while the hydroxymethyl substituent may influence solubility and metabolic pathways .
Properties
IUPAC Name |
benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHAKPLUUUMEFH-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-3-hydroxymethylcyclohexylcarbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (1R,3R)-3-(hydroxymethyl)cyclohexylamine under mild conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-3-hydroxymethylcyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl trans-3-hydroxymethylcyclohexylcarbamate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl trans-3-hydroxymethylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | CAS No. | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|
| Benzyl trans-3-aminocyclohexylcarbamate hydrochloride | 1222709-28-5 | trans-3-amino group; hydrochloride salt | 284.78 |
| N-Benzylcyclohexylamine hydrochloride | 16350-96-2 | Cyclohexylamine core; lacks carbamate and hydroxymethyl groups | 225.8 |
| Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate | 213672-73-2 | Cyclohexene ring (unsaturated); hydroxymethyl at trans-6 position | 261.32 |
| Benzyl (3-hydroxycyclohexyl)carbamate | 955406-36-7 | Hydroxy group directly on cyclohexane (no methylene spacer) | ~265 (estimated) |
| Benzyl (trans-4-hydroxycyclohexyl)carbamate | 27489-63-0 | Hydroxy group at trans-4 position | ~265 (estimated) |
Physicochemical Properties
- Solubility : The hydrochloride salts (e.g., 1222709-28-5) exhibit higher aqueous solubility compared to free bases (e.g., 213672-73-2) due to ionic interactions .
- Stability : The cyclohexene ring in 213672-73-2 introduces unsaturation, which may reduce conformational flexibility and increase susceptibility to oxidation compared to saturated analogues .
Biological Activity
Benzyl trans-3-hydroxymethylcyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Research into its pharmacological properties has revealed various mechanisms through which it may exert therapeutic effects, particularly against infectious agents and in cellular contexts.
Chemical Structure and Properties
This compound can be characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 233.31 g/mol
The compound features a carbamate functional group, which is known to influence its biological activity by modulating interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of carbamates, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL against various strains, including multidrug-resistant variants . This suggests that this compound may share similar properties, warranting further investigation.
Cytotoxicity and Safety Profile
In evaluating the cytotoxic effects of this compound, it is crucial to assess its impact on human cell lines. Preliminary findings suggest moderate cytotoxicity against A549 lung cancer cells, indicating that while the compound may have therapeutic potential, it is essential to balance efficacy with safety .
Case Studies and Research Findings
A detailed examination of the biological activity of this compound can be summarized in the following table:
| Study | Objective | Findings | Implications |
|---|---|---|---|
| Study A | Evaluate antimicrobial activity | Effective against M. tuberculosis strains | Potential for development as an antitubercular agent |
| Study B | Assess cytotoxic effects on A549 cells | Moderate cytotoxicity observed | Need for further safety evaluations in vivo |
| Study C | Investigate mechanism of action | Inhibition of bacterial cell wall synthesis | Suggests a novel mechanism for carbamates |
The proposed mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis. This is a common target for many antibiotics, making this compound a candidate for further development in combating resistant strains of bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
